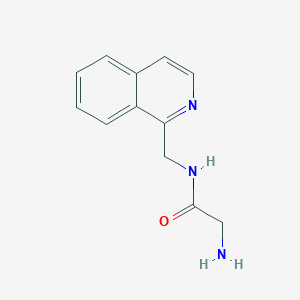

2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(isoquinolin-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEIYZKEEJPQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255100 | |

| Record name | Acetamide, 2-amino-N-(1-isoquinolinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353947-83-7 | |

| Record name | Acetamide, 2-amino-N-(1-isoquinolinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-(1-isoquinolinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 Amino N Isoquinolin 1 Ylmethyl Acetamide Analogues

Impact of Substituent Variation on Isoquinoline (B145761) Ring System

The isoquinoline nucleus is a key pharmacophore, and its substitution pattern significantly influences the pharmacological profile of the analogues.

The introduction of substituents onto the aromatic part of the isoquinoline ring can dramatically alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy. Formal aromatic C-H insertion studies have shown that the mechanism of certain reactions is an electrophilic aromatic substitution, which is influenced by the electronic effects of substituents on the aromatic ring nih.gov.

Research on various isoquinoline derivatives has provided insights into how substituents at different positions can modulate activity. For instance, in a series of substituted isoquinolin-1-ones evaluated for antitumor activity, the nature and position of the substituent were found to be crucial nih.gov. While not directly on the 2-amino-N-isoquinolin-1-ylmethyl-acetamide scaffold, these findings suggest that electron-donating or electron-withdrawing groups at positions such as C5, C6, C7, and C8 could significantly impact biological outcomes. For example, the presence of electron-donating groups like hydroxy or methoxy (B1213986) can favor cyclization reactions in the synthesis of isoquinoline derivatives, indicating their influence on the electronic character of the ring system nih.gov.

The table below summarizes the hypothetical impact of substituents at various positions on the isoquinoline ring, based on general principles observed in related isoquinoline and tetrahydroisoquinoline SAR studies.

| Position | Substituent Type | Potential Impact on Activity | Rationale |

| C1 | Bulky groups | May cause steric hindrance, potentially decreasing binding affinity. | The C1 position is a key attachment point for the methyl-acetamide group. |

| C3, C4 | Small, lipophilic groups | Could enhance membrane permeability and target engagement. | These positions are often less sterically hindered. |

| C5, C6, C7, C8 | Electron-donating groups (e.g., -OCH3, -OH) | May enhance binding through hydrogen bonding or favorable electronic interactions. | Can increase the electron density of the aromatic system. |

| C5, C6, C7, C8 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Could alter the pKa of the isoquinoline nitrogen, affecting ionization state and interactions. | Can decrease the electron density of the aromatic system. |

This table is illustrative and based on general SAR principles for isoquinoline-containing compounds.

Stereochemistry is a critical determinant of biological activity, as receptor binding pockets are chiral. The introduction of a chiral center, for instance by substitution at the methylene (B1212753) bridge connecting the isoquinoline ring and the acetamide (B32628) nitrogen, would result in enantiomers that could exhibit different pharmacological profiles. Studies on the stereoselective synthesis of isoquinolinones have highlighted the importance of controlling stereochemistry to achieve desired biological outcomes nih.gov. Although specific stereochemical studies on this compound are not detailed in the provided search results, it is a well-established principle in medicinal chemistry that enantiomers can have different affinities for their targets. For example, the synthesis of chiral tetrahydroisoquinoline alkaloids demonstrates the necessity of stereocontrol for biological activity researchgate.net.

The degree of saturation of the isoquinoline ring system has a profound effect on the molecule's three-dimensional shape and flexibility, which in turn influences its interaction with biological targets.

Tetrahydroisoquinolines (THIQs): The saturation of the isoquinoline ring to form a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold introduces a more flexible, non-planar structure. This increased conformational flexibility can allow for optimal positioning of key functional groups within a receptor binding site. Numerous studies have highlighted the diverse biological activities of THIQ analogues nih.govresearchgate.netrsc.org. For instance, a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors scholarsresearchlibrary.com. This indicates that the saturated core can serve as a valuable scaffold. The transition from an aromatic isoquinoline to a saturated tetrahydroisoquinoline can also improve pharmacokinetic properties researchgate.net.

Dihydroisoquinolines: Dihydroisoquinoline intermediates are often formed during the synthesis of THIQs, for example, through the Bischler-Napieralski reaction followed by reduction nih.gov. These partially saturated rings have a distinct geometry compared to both the fully aromatic and fully saturated analogues and could present a unique pharmacological profile.

The table below illustrates the potential effects of ring saturation on the properties of the parent compound.

| Ring System | Key Structural Feature | Potential Impact on Activity |

| Isoquinoline | Planar, aromatic | Rigid structure, may be optimal for some targets requiring a flat binding motif. |

| Dihydroisoquinoline | Partially saturated, non-planar | Intermediate flexibility, may offer a balance between rigidity and conformational freedom. |

| Tetrahydroisoquinoline | Saturated, flexible | High conformational flexibility, can adapt to various binding pocket shapes. nih.govresearchgate.netrsc.org |

This table is illustrative and based on general SAR principles.

Modulation of the Acetamide Linker and N-Substituents

The acetamide linker and the substituents on the nitrogen atom are critical for orienting the isoquinoline moiety and for establishing additional interactions with a target.

The length and flexibility of the linker between the isoquinoline ring and the acetamide group are crucial for determining the spatial relationship between these two key fragments. While the parent compound has a one-carbon (methylene) bridge, extending or constraining this linker would alter the distance and relative orientation of the isoquinoline and the terminal amino group. Studies on other classes of compounds have shown that linker length is a critical parameter for activity nih.gov. A shorter or more rigid linker might restrict the molecule to a specific conformation, which could be either beneficial or detrimental to binding. Conversely, a longer, more flexible linker would allow for more conformational freedom, which might be necessary to adopt the optimal binding pose.

Modifications to the Acetamide Amine (e.g., Primary, Secondary, Tertiary)

For instance, in studies of related heterocyclic compounds, the substitution on the amine can dramatically alter biological outcomes. While specific SAR data for this compound is not extensively published, general principles from analogous series can be informative. For example, the conversion of a primary amine to a secondary or tertiary amine by adding alkyl or other functional groups can modulate the compound's ability to act as a hydrogen bond donor. A primary amine has two hydrogen bond donors, a secondary has one, and a tertiary amine has none. This change can be critical for interactions with biological targets where hydrogen bonding is a key determinant of affinity.

In a study on flavonoid acetamide derivatives, the conversion of hydroxyl groups to acetamide groups was found to disrupt electron flow compared to the original hydroxyl groups. mdpi.com This highlights how the introduction of an acetamide group, and by extension modifications to its amine, can alter the electronic properties of the entire molecule.

Furthermore, research on other acetamide-containing scaffolds demonstrates the importance of the amine's substitution pattern. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic modifications around the scaffold, including the acetamide portion, were crucial in establishing structure-activity relationships. mdpi.com Although not directly focused on the primary, secondary, and tertiary nature of a terminal amine, these studies underscore the sensitivity of biological activity to structural changes in the acetamide region.

A theoretical examination of the impact of modifying the terminal amine of this compound from primary to secondary and tertiary amines is presented in the table below. This table outlines the potential changes in key physicochemical properties and their likely impact on biological interactions, based on established medicinal chemistry principles.

| Modification | Structure | Potential Change in Hydrogen Bonding | Potential Change in Lipophilicity | Potential Change in Steric Hindrance | Anticipated Impact on Biological Activity |

| Primary Amine (Parent) | This compound | Two hydrogen bond donors | Baseline | Baseline | Acts as both hydrogen bond donor and acceptor. |

| Secondary Amine (N-methyl) | 2-(Methylamino)-N-(isoquinolin-1-ylmethyl)acetamide | One hydrogen bond donor | Increased | Minor increase | May alter binding affinity depending on the importance of the second H-bond donor site. Increased lipophilicity could affect cell permeability. |

| Tertiary Amine (N,N-dimethyl) | 2-(Dimethylamino)-N-(isoquinolin-1-ylmethyl)acetamide | No hydrogen bond donors | Further increased | Moderate increase | Loss of hydrogen bond donating capacity could significantly reduce or abolish activity if this interaction is critical. Increased steric bulk might prevent binding. |

Bioisosteric Replacements within the Molecular Framework

Bioisosterism is a fundamental strategy in drug design, involving the substitution of a part of a molecule with a chemically different group that retains similar physical or chemical properties, leading to a similar biological response. digitellinc.comfiveable.me This approach is widely used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties. nih.gov

Isosteric Exchange on the Isoquinoline Nucleus

The isoquinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. nih.gov Its replacement with other heterocyclic systems can lead to analogues with altered electronic distribution, lipophilicity, and hydrogen bonding patterns, potentially improving biological activity or pharmacokinetic profiles. fiveable.menamiki-s.co.jp

In a study on melatonin (B1676174) receptor ligands, the bioisosteric replacement of a naphthalene (B1677914) ring with an isoquinoline or tetrahydroisoquinoline moiety led to compounds with nanomolar binding affinities, although with some decrease in affinity compared to the parent compound. nih.gov This highlights that while bioisosteric replacement can be a successful strategy, the outcomes are not always predictable and require empirical validation. Similarly, a study on antitumor agents involved the synthesis of isoquinolin-1-ones as possible bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines. nih.gov

The following table illustrates potential bioisosteric replacements for the isoquinoline nucleus in this compound and their rationale.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Isoquinoline | Quinoline (B57606) | Structural isomer; subtle change in nitrogen position. | May alter binding geometry and electronic interactions. |

| Isoquinoline | Naphthalene | Removes the heterocyclic nitrogen. | Decreases polarity and removes hydrogen bond acceptor capability at that position. |

| Isoquinoline | Benzothiazole | Introduces a sulfur atom, altering electronics and size. | Can modulate lipophilicity and introduce new potential interactions. |

| Isoquinoline | Indole (B1671886) | Changes the nature of the fused five-membered ring. | Alters hydrogen bonding potential and electronic distribution. |

| Isoquinoline | Pyridine | Reduces to a monocyclic system. | Decreases size and lipophilicity, may impact van der Waals interactions. |

Alternative Linkers to the Acetamide Moiety

The linker connecting the isoquinoline nucleus to the acetamide group is crucial for orienting these two key pharmacophoric elements correctly within a biological target. Modifying this linker can alter the compound's conformational flexibility and the spatial relationship between the isoquinoline and acetamide moieties.

While the parent compound has a methylene (-CH2-) linker, alternative linkers could include longer alkyl chains, introducing more flexibility. Conversely, incorporating rigid linkers like a cyclopropyl (B3062369) group or an unsaturated bond (e.g., ethenyl) could lock the molecule into a more defined conformation.

The acetamide group itself can be considered a linker. In some SAR studies, the entire acetamide group is replaced. For instance, in research on HIV inhibitors, an acetamide group was replaced with a methyl sulfonyl piperazine (B1678402) or piperidine (B6355638) acetamide moiety. researchgate.net In another example, sulfonamide linkers have been increasingly used in medicinal chemistry to connect different pharmacophoric groups. mdpi.com

The choice of linker can significantly affect the biological activity. For example, in a series of mGluR5 antagonists, the ethynylpyridine linker was found to be critical for potent activity. ebi.ac.uk

The table below provides examples of alternative linkers for this compound and their potential effects.

| Original Linker | Alternative Linker | Structural Change | Potential Impact on Conformation and Activity |

| -CH2- | -CH2-CH2- | Lengthens the linker by one carbon. | Increases flexibility, may allow for reaching different binding pockets or optimizing interactions. |

| -CH2- | Cyclopropyl | Introduces a rigid, three-membered ring. | Restricts conformational freedom, potentially locking the molecule in a bioactive conformation. |

| -CH2- | -CH=CH- (E or Z) | Introduces a double bond. | Creates a planar, rigid linker, with defined stereochemistry. |

| -CH2- | -O- or -S- | Replaces carbon with a heteroatom. | Alters bond angles, polarity, and potential for hydrogen bonding. |

Spatial Conformation and its Influence on Biological Interactions

The three-dimensional arrangement of a molecule, its spatial conformation, is a critical determinant of its biological activity. researchgate.net The conformation of this compound dictates how its functional groups are presented in space and how they can interact with the binding site of a biological target.

For example, studies on other isoquinoline derivatives have shown that the molecule can adopt a flattened conformation, with specific orientations of substituents being favored. mdpi.com The interaction of a compound with its biological target can also induce conformational changes in the target itself, as seen in the interaction of an isoquinoline derivative with bovine serum albumin. nih.gov

The spatial arrangement is particularly important when considering stereoisomerism. If any of the atoms in the linker or substitutions on the rings create a chiral center, the resulting enantiomers or diastereomers could have vastly different biological activities. This is because biological targets are themselves chiral, and will preferentially bind to one stereoisomer over another.

Computational modeling and techniques like X-ray crystallography are often employed to understand the preferred conformations of molecules and how they dock into their target binding sites. This information is invaluable for designing new analogues with improved activity by rigidifying the molecule into its bioactive conformation.

Mechanistic Investigations and Molecular Interactions of 2 Amino N Isoquinolin 1 Ylmethyl Acetamide Analogues

In Vitro Biochemical and Cellular Assays for Target Identification

A variety of in vitro assays are employed to determine the biological targets of isoquinoline (B145761) acetamide (B32628) analogues. These assays measure the ability of the compounds to inhibit specific enzymes, bind to cellular receptors, or modulate signaling pathways, thereby providing a profile of their pharmacological activity.

The isoquinoline core is present in many enzyme inhibitors, and its derivatives have been extensively studied for their inhibitory potential against several key enzymes.

Monoamine Oxidase (MAO): Simple isoquinoline alkaloids have been shown to be selective inhibitors of monoamine oxidases A and B (MAO-A and MAO-B). nih.gov A series of 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines were evaluated, with many demonstrating selective inhibition of either MAO-A or MAO-B. nih.gov For instance, stereoselective competitive inhibition of MAO-A was observed with the R enantiomers of salsolinol (B1200041) (Ki = 31 μM) and salsolidine (B1215851) (Ki = 6 μM). nih.gov N-malonyl-1,2-dihydroisoquinoline derivatives have also been synthesized and show competitive inhibition, with a preference for MAO-A. nih.gov

Cholinesterases (ChE): The isoquinoline structure is a key feature in several cholinesterase inhibitors. nih.gov The natural isoquinoline alkaloid berberine (B55584) has been identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In a study of thirty-four isoquinoline alkaloids, berberine showed the highest AChE inhibition with an IC50 value of 0.72 ± 0.04 μg/mL, comparable to the reference drug galanthamine. nih.gov Palmatine, another isoquinoline alkaloid, also exhibited significant AChE inhibition (IC50: 6.29 ± 0.61 μg/mL). nih.gov

HIV-1 Reverse Transcriptase (HIV-1 RT): Analogues containing an acetamide moiety have been identified as inhibitors of HIV-1 RT. One such compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was found to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 μM and 2.1 μM, respectively. The inhibition was determined to be noncompetitive with respect to the dNTP substrate. unhas.ac.id Another class of nucleoside analogues, such as TSAO-T, which incorporates a complex side chain, also targets HIV-1 RT through a non-substrate binding site. researchgate.net

Phosphodiesterase (PDE): Quinoline-based derivatives, which are structural isomers of isoquinolines, have been developed as potent phosphodiesterase 5 (PDE5) inhibitors. While initial compounds in this class showed high potency (IC50 = 0.27 nM), they suffered from poor metabolic stability. Subsequent optimization led to the discovery of compounds like 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, which demonstrated a PDE5 IC50 of 20 nM with improved microsomal stability.

Cyclooxygenase-II (COX-II): Isoquinoline derivatives are recognized for their anti-inflammatory properties, which can be attributed to the inhibition of enzymes like COX-II. nih.gov The isoquinoline alkaloid coptisine (B600270) has been shown to effectively block the production of prostaglandin (B15479496) E2 (PGE2) through COX-II inhibition. nih.gov Studies on various heterocyclic compounds, including quinolines and isoquinolines, confirm their potential as selective COX-II inhibitors, which is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govcapes.gov.br

Table 1: Enzyme Inhibition by Isoquinoline Analogues

| Compound/Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source(s) |

|---|---|---|---|

| Salsolinol (R-enantiomer) | MAO-A | Kᵢ = 31 µM | nih.gov |

| Salsolidine (R-enantiomer) | MAO-A | Kᵢ = 6 µM | nih.gov |

| Berberine | AChE | IC₅₀ = 0.72 µg/mL | nih.gov |

| Palmatine | AChE | IC₅₀ = 6.29 µg/mL | nih.gov |

| NAPETA | HIV-1 RT (RNA-dep.) | IC₅₀ = 1.2 µM | unhas.ac.id |

| Quinoline (B57606) Derivative (7a) | PDE5 | IC₅₀ = 0.27 nM | |

| Quinoline Derivative (4b) | PDE5 | IC₅₀ = 20 nM | |

| Coptisine | COX-II | Effective Inhibition | nih.gov |

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor, providing insight into its potential agonist or antagonist activity.

Opioid Receptors: The isoquinoline scaffold is present in ligands targeting opioid receptors. A novel class of N-alkyl-octahydroisoquinolin-1-one-8-carboxamides was synthesized and found to be highly selective ligands for the κ-opioid receptor (KOR). These compounds showed exclusive affinity for KOR over μ- and δ-opioid receptors. For example, one analogue in this series displayed a KOR binding affinity (Ki) of 2.1 ± 0.4 nM. Functional assays confirmed that these ligands act as full agonists at the KOR. researchgate.net

Melatonin (B1676174) Receptors: The interaction of melatonin analogues with melatonin receptors (MT1 and MT2) is critical for regulating circadian rhythms. nih.gov Studies on 1-N-substituted melatonin analogues, where various groups are attached to the indole (B1671886) nitrogen, help in understanding the electronic requirements for receptor binding. nih.gov For instance, an analogue with a p-NO2-benzoyl group showed enhanced affinity, highlighting the importance of a polar, bulky group for receptor interaction. nih.gov The development of iodinated analogues like 2-[¹²⁵I]-iodomelatonin has been instrumental in localizing and characterizing these G protein-coupled receptors (GPCRs). nih.gov

P2X7 Receptors: The isoquinolin-2(1H)-yl-acetamide scaffold has been identified as a core structure in the development of P2X7 receptor inhibitors. nih.gov The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, making its inhibitors potential therapeutic agents for a range of disorders. The synthesis of libraries based on the isoquinolin-2(1H)-yl-acetamide structure allows for the exploration of chemical space around this receptor to develop potent antagonists. nih.gov

Cell-based assays can reveal how a compound affects complex intracellular signaling pathways. The Hypoxia-Inducible Factor (HIF)-1 pathway is a key regulator of the cellular response to low oxygen. nih.govebi.ac.uk Under normal oxygen conditions, the HIF-1α subunit is constantly synthesized but rapidly degraded after being hydroxylated by prolyl hydroxylase domain (PHD) enzymes. youtube.comyoutube.com

Analogues with a quinolone scaffold, a structural isomer of isoquinoline, have been shown to modulate this pathway. Dipeptidyl-quinolone derivatives act as inhibitors of PHD enzymes (PHD1, 2, and 3). nih.gov By inhibiting these hydroxylases, the compounds prevent the degradation of HIF-1α, leading to its stabilization and the subsequent transcription of hypoxia-related genes. Interestingly, these quinolone derivatives were found to be approximately 10-fold more potent against PHD1 and PHD3 than against PHD2, demonstrating that structural modifications to the core scaffold can introduce isoform selectivity. nih.gov This modulation of the HIF-1 pathway suggests a potential role for such compounds in conditions like ischemia. nih.gov

Molecular Mechanism of Action at the Binding Site

Understanding how a ligand binds to its target at an atomic level is crucial for rational drug design. Techniques like molecular docking and X-ray crystallography provide detailed insights into these interactions.

Molecular docking studies have been instrumental in elucidating the binding modes of isoquinoline acetamide analogues with their target proteins.

Cholinesterase Interactions: Docking simulations of the isoquinoline alkaloid berberine within the active site of AChE have shown that it establishes strong polar and nonpolar bonds with key amino acid residues. nih.gov For other isoindolin-1,3-dione-based acetohydrazide inhibitors, interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE are observed. For example, the carbonyl group of an inden-1-one moiety can form a hydrogen bond with Phe295, while the aromatic ring system engages in pi-pi stacking with Trp286. nih.gov

MAO Interactions: The binding of N-malonyl-1,2-dihydroisoquinoline derivatives to MAO-A and MAO-B has been analyzed through molecular docking. nih.gov These studies revealed multiple interactions with residues known to be critical for MAO inhibition. nih.gov Similarly, docking of the natural product berberine into the MAO-B active site showed that its isoquinoline ring system fits into the substrate-binding cavity, with the dioxolo ring pointing towards the FAD cofactor. nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. Recently, a series of isoquinoline-based derivatives have been identified as allosteric ligands for the glucagon (B607659) receptor subfamily of Class B1 GPCRs. These small molecules can act as both direct agonists and as probe-dependent allosteric modulators, meaning their effect can vary depending on the orthosteric peptide agonist that is also bound. This dual activity makes the isoquinoline scaffold a versatile tool for modulating the complex signaling of these important metabolic receptors. capes.gov.br

Structure-Kinetic Relationships

Detailed kinetic analyses of competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a class of compounds that includes complex isoquinoline analogues, have revealed significant structure-kinetic relationships. nih.gov Studies on a series of ω-phosphono, α-amino acid antagonists have shown that structural rigidity and conformation are key determinants of both association and dissociation rates. nih.gov

Analysis of these compounds at mouse hippocampal neurones demonstrated that more flexible molecules tend to exhibit faster binding and unbinding kinetics. For instance, the flexible antagonist D-2-amino-7-phosphonoheptanoic acid (D-AP7) was found to have a rapid association rate (k_on) of 1.4 x 10(7) M⁻¹s⁻¹ and a rapid dissociation rate (k_off) of 20.3 s⁻¹. nih.gov

Conversely, introducing conformational restraint, such as in the decahydroisoquinoline (B1345475) structure of LY 235959, leads to markedly slower kinetics. nih.gov This highly constrained analogue binds to the NMDA receptor more slowly, but once bound, it dissociates much more slowly as well. nih.gov The kinetic parameters for these and other related antagonists highlight a clear trend where increased structural constraint slows both the "on" and "off" rates. nih.gov

The following table summarizes the kinetic binding data for a selection of these NMDA receptor antagonists, illustrating the impact of structural modifications on binding and dissociation rates. nih.gov

Table 1: Kinetic Rate Constants of Isoquinoline Analogues and Related NMDA Antagonists

| Compound Name | Abbreviation | Structure Description | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) |

|---|---|---|---|---|

| (3S,4aR,6S,8aR)-6-Phosphonomethyl-decahydroisoquinoline-3-carboxylic acid | LY 235959 | Conformationally-restrained decahydroisoquinoline | 1.1 x 10⁶ | 0.2 |

| D-2-Amino-7-phosphonoheptanoic acid | D-AP7 | Flexible seven-carbon chain | 1.4 x 10⁷ | 20.3 |

| D-2-Amino-5-phosphonopentanoic acid | D-AP5 | Flexible five-carbon chain | 8.6 x 10⁶ | 10.1 |

| cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid | CGS 19755 | Conformationally-restrained piperidine (B6355638) | 5.3 x 10⁶ | 9.1 |

| 3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (D-isomer) | D-CPP | Conformationally-restrained piperazine (B1678402) | 3.8 x 10⁶ | 0.9 |

| 3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (L-isomer) | L-CPP | Conformationally-restrained piperazine | 3.2 x 10⁶ | 9.0 |

Data sourced from Benveniste & Mayer (1991). nih.gov

The data clearly demonstrate that for antagonists of the NMDA receptor, the isoquinoline scaffold, when made rigid as in a decahydroisoquinoline ring system, results in significantly slower binding and unbinding compared to more flexible linear analogues like D-AP7. nih.gov Furthermore, stereochemistry plays a critical role, as seen in the D- and L-isomers of CPP, which have similar association rates but a 10-fold difference in their dissociation rates. nih.gov

A crucial kinetic parameter for determining the potential duration of a drug's effect is its residence time (τ) at the target. sigmaaldrich.com Defined as the average time a drug remains bound to its target, residence time is the reciprocal of the dissociation rate constant (τ = 1/k_off). sigmaaldrich.com A long residence time can lead to a more durable pharmacological effect, even when systemic concentrations of the drug decrease. excelleratebio.comnih.gov This can translate to improved efficacy and a wider therapeutic window. excelleratebio.com

The dissociation rates (k_off) measured for the isoquinoline analogue LY 235959 and its comparators allow for a direct calculation of their residence times at the NMDA receptor. nih.gov The slow dissociation of conformationally restrained antagonists results in significantly longer residence times. nih.gov

For the decahydroisoquinoline derivative LY 235959, the slow k_off of 0.2 s⁻¹ corresponds to a residence time of 5 seconds. nih.gov In stark contrast, the flexible antagonist D-AP7, with its rapid k_off of 20.3 s⁻¹, has a residence time of less than 50 milliseconds. nih.gov This more than 100-fold difference in target residence time is a direct consequence of the structural differences between the two molecules, primarily the conformational rigidity imposed by the isoquinoline ring system in LY 235959. nih.gov

The following table presents the calculated residence times for the selected NMDA receptor antagonists, derived from their experimentally determined dissociation rates.

Table 2: Calculated Residence Times of Isoquinoline Analogues and Related NMDA Antagonists

| Compound Name | Abbreviation | Dissociation Rate (k_off) (s⁻¹) | Calculated Residence Time (τ = 1/k_off) (seconds) |

|---|---|---|---|

| (3S,4aR,6S,8aR)-6-Phosphonomethyl-decahydroisoquinoline-3-carboxylic acid | LY 235959 | 0.2 | 5.0 |

| D-2-Amino-7-phosphonoheptanoic acid | D-AP7 | 20.3 | 0.049 |

| D-2-Amino-5-phosphonopentanoic acid | D-AP5 | 10.1 | 0.099 |

| cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid | CGS 19755 | 9.1 | 0.110 |

| 3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (D-isomer) | D-CPP | 0.9 | 1.11 |

| 3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (L-isomer) | L-CPP | 9.0 | 0.111 |

Residence times calculated from k_off values reported by Benveniste & Mayer (1991). nih.gov

This analysis underscores that for this class of compounds, structural modifications that introduce conformational restraint are a key strategy for prolonging target residence time, which is often a desirable attribute in drug design. sigmaaldrich.comnih.gov The extended residence time of LY 235959 is a direct result of its rigid decahydroisoquinoline core, which stabilizes the molecule within the NMDA receptor binding site and slows its rate of dissociation. nih.gov

Computational Chemistry and Molecular Modeling for Isoquinoline Acetamide Research

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling researchers to visualize and analyze the binding of ligands to the active sites of proteins.

Ligand-Target Docking for Binding Pose Prediction

The primary goal of ligand-target docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. This process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them to identify the most favorable binding pose. For isoquinoline-acetamide derivatives, docking studies are crucial for understanding how the isoquinoline (B145761) core, the acetamide (B32628) linker, and various substituents interact with key amino acid residues in the target's binding pocket.

In studies of related quinoline (B57606) derivatives, molecular docking has been successfully employed to predict binding to targets like HIV reverse transcriptase. nih.gov For instance, the docking of synthesized quinoline derivatives into the active site of HIV-RT (PDB ID: 4I2P) revealed key interactions, with docking scores indicating the binding affinity. nih.gov The precision of such docking protocols is often validated by redocking a co-crystallized ligand, where a low root-mean-square deviation (RMSD) value (e.g., 0.559 Å) confirms the accuracy of the process. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex, providing a rationale for the observed biological activity.

Table 1: Example of Molecular Docking Scores for Quinoline Derivatives against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 4 | -10.67 | Not specified |

This table is illustrative and based on findings for related quinoline derivatives to demonstrate the type of data generated in docking studies. nih.gov

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. nih.gov

For the discovery of novel isoquinoline-acetamide analogues, a virtual screening protocol would typically involve docking a large database of compounds against a validated protein target. nih.gov The process filters compounds based on their predicted binding affinity (docking score) and their ability to form key interactions within the active site, as defined by a pharmacophore model. nih.gov Hits from the virtual screen are then subjected to further analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, to assess their drug-like properties before being synthesized and tested in vitro. nih.govmdpi.com This approach has been successful in identifying potent inhibitors for various targets from diverse chemical scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design methods that are particularly useful when the three-dimensional structure of the target protein is unknown. mdpi.com These models establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that relate the variation in biological activity of a series of compounds to the changes in their physicochemical properties, known as descriptors. nih.govresearchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). walisongo.ac.id

For isoquinoline derivatives, QSAR studies have been conducted to develop predictive models for various activities, such as the inhibition of aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com In one such study, a QSAR model was developed for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives. japsonline.com The statistical quality of the model is crucial, with parameters like the coefficient of determination (R²) indicating how well the model explains the variance in the data. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds, guiding lead optimization. japsonline.com

Table 2: Example of Statistical Parameters for a QSAR Model of Quinolinone-Based Thiosemicarbazones

| Parameter | Value | Description |

|---|---|---|

| R² | 0.83 | Coefficient of determination, indicates the goodness of fit. |

| F | 47.96 | Fisher's F-test value, indicates the statistical significance of the model. |

This table is based on a QSAR study of related quinolinone derivatives and illustrates the statistical validation of such models. nih.gov

Identification of Key Structural Features for Desired Activity

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.comnih.gov A pharmacophore model can be generated based on the structure of a ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govnih.gov

For isoquinoline-based compounds, pharmacophore models can highlight the importance of the isoquinoline ring as a hydrophobic feature, the acetamide moiety for hydrogen bonding, and specific substitution patterns on the aromatic rings. scholarsresearchlibrary.com For example, a pharmacophore model for HIV-1 reverse transcriptase inhibitors based on 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides identified the acetamide moiety as the 'body' and the aryl rings as the 'wings' of a "butterfly-like" conformation, crucial for activity. scholarsresearchlibrary.com These models serve as 3D queries for virtual screening to identify novel scaffolds that match the required pharmacophoric features. nih.gov Research on pyrimido-isoquinolin-quinones has also utilized 3D-QSAR methods like CoMFA and CoMSIA to identify how steric and electronic properties influence antibacterial activity, leading to the design of new, more active derivatives. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time. youtube.com By simulating the movements of atoms and molecules, MD can reveal the stability of a ligand-protein complex, the role of water molecules in binding, and the conformational changes that occur upon ligand binding. nih.govnih.gov

For a compound like 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, MD simulations could be used to study the stability of its predicted binding pose within a target's active site. The simulation would track the trajectory of the ligand and protein atoms over a period of nanoseconds, and the root-mean-square deviation (RMSD) of the ligand's position would be calculated to assess its stability. nih.gov A stable binding is indicated by a low and consistent RMSD value throughout the simulation. nih.gov

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations can also elucidate the entire process of a drug binding to or unbinding from its target protein, offering insights into the kinetics of the interaction. youtube.comyoutube.com While specific MD studies on "this compound" are not available, the methodology has been widely applied to understand the behavior of similar small molecules in complex with their biological targets. nih.gov

Conformational Analysis of the Compound in Solution and Bound States

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. These conformers often have different energy levels, and their relative populations can be influenced by the surrounding environment, such as in solution or when bound to a biological target.

In a solution state, the molecule is in a dynamic equilibrium, constantly transitioning between various low-energy conformations. The preferred conformations are governed by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and electrostatic interactions. For instance, the relative orientation of the isoquinoline ring, the acetamide group, and the terminal amino group can vary significantly. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to map the potential energy surface of the molecule and identify the most stable conformers. The conformational preferences of N-aryl amides can be influenced by the π-electron density of the aromatic rings, with some studies showing that more π-electron-rich groups may favor specific positions relative to the amide oxygen. nih.gov

When the molecule binds to a biological target, such as a protein receptor, it typically adopts a single, well-defined "bioactive" conformation. This bound state conformation may or may not be one of the lowest energy conformers in solution. The process of binding involves a conformational selection, where the receptor preferentially binds to a specific conformer, or an induced-fit mechanism, where the molecule adapts its conformation to fit optimally into the binding site. Understanding the differences between the solution and bound state conformations is critical for structure-based drug design. For N,N-diaryl amides, it has been observed that the conformational preferences can be controlled by altering the π-electron density of the aromatic moieties. nih.gov

To illustrate the conformational landscape, a hypothetical table of low-energy conformers for this compound is presented below. The relative energies are calculated using computational methods and indicate the stability of each conformer.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 45 |

| B | 180° | 0.5 | 30 |

| C | -60° | 1.2 | 15 |

| D | 0° | 2.5 | 10 |

This table is for illustrative purposes and the values are hypothetical.

Characterization of Binding Site Dynamics

The interaction between a ligand and its binding site is not a static event but a dynamic process. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms over time, MD can provide a detailed picture of the flexibility of the binding site and the stability of the ligand-protein complex.

MD simulations can reveal how the binding site residues accommodate the ligand, including subtle changes in their side-chain orientations. mdpi.com These simulations can also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound complex and determine their persistence over time. The root-mean-square deviation (RMSD) of the ligand and the binding site residues can be monitored throughout the simulation to assess the stability of the binding mode. mdpi.com For quinoline-3-carboxamides, MD simulations have been used to establish the stability of interactions with kinase enzymes. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used to estimate the binding free energy from MD trajectories.

The following table summarizes key dynamic properties that can be obtained from an MD simulation of this compound bound to a hypothetical receptor.

| Property | Description | Illustrative Value |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | 1.5 ± 0.3 Å |

| RMSF of Binding Site Residues | Root-mean-square fluctuation of individual residue positions, indicating their flexibility. | 0.8 - 2.5 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | 85% (with Asp128) |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon ligand binding, calculated using MM/PBSA or MM/GBSA. | -9.5 kcal/mol |

This table is for illustrative purposes and the values are hypothetical.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govtandfonline.com It has become a popular tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations can provide valuable information about the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics.

Reactivity Prediction and Reaction Pathway Analysis

DFT can be used to predict the chemical reactivity of a molecule by calculating various electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. tandfonline.comnih.gov

Other reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

DFT is also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway.

Below is a hypothetical table of electronic properties for this compound calculated using DFT.

| Electronic Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

| Chemical Hardness | 2.35 |

| Electronegativity | 3.85 |

This table is for illustrative purposes and the values are hypothetical.

Spectroscopic Data Interpretation

DFT calculations are widely used to aid in the interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govarabjchem.org By calculating the vibrational frequencies and normal modes of a molecule, DFT can help to assign the absorption bands observed in experimental IR and Raman spectra. nih.govarabjchem.org The calculated spectrum often shows good agreement with the experimental one, allowing for a confident assignment of the vibrational modes to specific functional groups and molecular motions. nih.gov For complex molecules, this theoretical support is invaluable for an accurate interpretation of the spectra.

Similarly, DFT can be used to calculate NMR chemical shifts and coupling constants. By comparing the calculated NMR parameters with the experimental data, the structure of the molecule can be confirmed, and the assignment of signals in the NMR spectrum can be verified.

The following table provides a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for some characteristic functional groups in this compound.

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3350 | 3355 |

| N-H (Amine) | Asymmetric Stretch | 3450 | 3458 |

| C=O (Amide) | Stretch | 1670 | 1675 |

| C=N (Isoquinoline) | Stretch | 1590 | 1595 |

| C-N (Amide) | Stretch | 1250 | 1258 |

This table is for illustrative purposes and the values are hypothetical.

Advanced Research Applications and Future Directions

Development of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide Analogues as Chemical Probes

Chemical probes are essential tools for dissecting biological systems. discoveryontarget.com Analogues of this compound are being developed to serve as chemical probes, which will be instrumental in identifying and validating novel drug targets and elucidating complex biological pathways. discoveryontarget.comnih.gov The design of these probes often involves the incorporation of reporter groups or reactive moieties to facilitate the detection and identification of their molecular binding partners.

A crucial step in drug discovery is target validation, which confirms the role of a specific biomolecule in a disease process. nih.govucl.ac.uk Analogues of this compound can be engineered into chemical probes to investigate and validate potential therapeutic targets. discoveryontarget.com By observing the phenotypic effects of these probes on cells or organisms, researchers can correlate the modulation of a specific target with a therapeutic outcome. nih.gov This chemical approach to target validation is advantageous as it provides simultaneous information on the target's druggability, including aspects like cell permeability. nih.gov For instance, fluorescently tagged analogues can be used to visualize the subcellular localization of the target protein, providing insights into its function and potential for therapeutic intervention. The isoquinoline (B145761) scaffold itself has been utilized in fluorescent sensors, for example, to detect metal ions, showcasing the adaptability of this core structure for probe development. nih.gov

Understanding the intricate network of biological pathways is fundamental to developing effective therapies. Isoquinoline alkaloids have been shown to interact with various signaling pathways implicated in diseases like cancer, including the MAPK, NFκB, and PI3K pathways. nih.gov Chemical probes derived from this compound can be powerful tools for mapping these interactions and uncovering the compound's mechanism of action. By using techniques such as affinity purification coupled with mass spectrometry, researchers can identify the full spectrum of proteins that interact with the probe. discoveryontarget.com This information is invaluable for understanding both on-target and off-target effects, which is critical for developing safer and more effective drugs. Furthermore, these probes can help to unravel how different signaling pathways are interconnected and how their dysregulation contributes to disease. nih.govmdpi.com

Strategies for Optimizing Selectivity and Potency through Rational Design

Rational drug design aims to create new medicines based on a detailed understanding of the biological target. For this compound, this involves modifying its chemical structure to enhance its binding affinity for the intended target while minimizing interactions with other molecules, thereby improving its potency and selectivity.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different one while retaining its biological activity. uniroma1.itniper.gov.in This approach is used to discover novel chemical classes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or new intellectual property. niper.gov.in For derivatives of this compound, scaffold hopping could involve replacing the isoquinoline core with other heterocyclic systems that maintain the key pharmacophoric features required for target binding. nih.govnih.gov For example, switching from a quinoline (B57606) to an isoquinoline scaffold has been shown to alter target selectivity. nih.gov This strategy can lead to the discovery of compounds with entirely new modes of action or improved therapeutic windows. uniroma1.it Molecular hybridization, which involves combining structural features from different pharmacophores, is another strategy to develop novel compounds with enhanced or dual-target activities.

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. researchoutreach.org This technique starts by screening small, low-molecular-weight chemical fragments for weak binding to the target. researchoutreach.org These initial hits are then grown or merged to create more potent molecules. The isoquinoline scaffold is a good template for FBDD. researchoutreach.org Research on 6-substituted isoquinolin-1-amine derivatives has successfully used this approach to identify inhibitors of Rho-associated kinase (ROCK), a target implicated in various diseases. nih.govresearchgate.net In one study, fragment-based NMR screening identified an isoquinolin-1-amine derivative as a ROCK-I inhibitor. Subsequent optimization led to compounds with improved affinity and cellular efficacy. nih.gov This demonstrates the potential of FBDD to generate novel and potent drug candidates based on the this compound scaffold.

Exploration of Polypharmacology and Multi-Target Ligand Design

Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with side effects, this promiscuity can be exploited for therapeutic benefit, especially in complex multifactorial diseases like cancer. nih.govnih.gov Kinase inhibitors, a likely class for isoquinoline-based compounds, are often noted for their multi-target activity. nih.gov

Designing ligands that intentionally engage multiple targets is an emerging paradigm in drug discovery. nih.gov For this compound derivatives, this could involve creating compounds that inhibit several key kinases within a cancer-related pathway, potentially leading to a more robust and durable therapeutic response. nih.gov For example, a multi-kinase degrader approach could be employed, where a promiscuous kinase-binding warhead is linked to a ubiquitin E3 ligase ligand, leading to the degradation of multiple kinases. googleapis.com This strategy could overcome the resistance mechanisms that often develop with single-target therapies. nih.gov The development of dual PIM/HDAC inhibitors from a quinazolinone scaffold highlights the feasibility of creating dual-target inhibitors for complex diseases like acute myeloid leukemia. nih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Action

The comprehensive understanding of the biological effects of novel chemical entities like this compound and related isoquinoline-acetamide scaffolds necessitates a holistic approach that extends beyond single-target interactions. The integration of multi-omics data provides a powerful strategy for elucidating the systems-level impact of these compounds. nih.govnih.gov This involves the simultaneous analysis of various biological layers, such as the genome, transcriptome, proteome, and metabolome, to construct a detailed map of the compound's mechanism of action, identify off-target effects, and discover biomarkers for efficacy. nih.gov

Methodologies for integrating omics data generally fall into two categories: multi-staged analysis and meta-dimensional analysis. nih.gov A multi-staged approach might first use transcriptomics (RNA-seq) to identify genes that are differentially expressed in response to compound treatment. This can be followed by proteomics to confirm if these changes in gene expression translate to altered protein levels, and metabolomics to see how these changes affect metabolic pathways. nih.gov For instance, applying this to an isoquinoline-acetamide derivative could reveal not only its intended target pathway but also other affected cellular processes, offering insights into potential polypharmacological effects or unforeseen toxicities.

Meta-dimensional analysis, on the other hand, seeks to co-analyze all omics datasets simultaneously to find correlations and patterns across different biological layers. nih.gov For isoquinoline-acetamide scaffolds, this could involve using computational tools and network biology to build models that predict how the compound's interaction with its primary target ripples through the entire cellular network. nih.gov Such an approach can help in identifying key molecular players and dysregulated mechanisms, which is particularly valuable in complex diseases. nih.gov The development of databases and platforms like OmicsDI and MOPED facilitates the storage and analysis of these large datasets, providing essential resources for researchers. nih.gov The ultimate goal is to move from a one-drug-one-target paradigm to a systems-level understanding that can accelerate the development of more effective and safer therapeutics based on the isoquinoline-acetamide scaffold. nih.gov

Future Research Trajectories for Isoquinoline-Acetamide Scaffolds in Preclinical Investigations

The isoquinoline-acetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities that pave the way for numerous future research trajectories. nih.gov Preclinical investigations are expanding to explore the full therapeutic potential of derivatives based on this core structure, moving into new disease areas and refining their mechanisms of action.

One promising avenue is the continued development of these compounds as multi-target-directed ligands (MTDLs) , particularly for complex multifactorial conditions like neurodegenerative diseases. nih.gov For example, certain (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides have shown dual inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative disorders co-morbid with depression. nih.gov Future research will likely focus on optimizing this dual activity and evaluating these compounds in relevant animal models. nih.gov

Another key direction is the exploration of novel kinase targets. The discovery of 5,7-disubstituted isoquinoline derivatives as potent and orally available inhibitors of protein kinase C ζ (PKCζ) has opened a new therapeutic strategy for rheumatoid arthritis. nih.govresearchoutreach.org Future preclinical work will involve using these compounds as chemical tools to further probe the biological consequences of PKCζ inhibition and to assess their safety and efficacy in chronic inflammatory disease models. nih.govresearchoutreach.org

Furthermore, the versatility of the isoquinoline-acetamide scaffold, enabled by synthetic methodologies like the Ugi multicomponent reaction, allows for the creation of extensive chemical libraries. acs.org This facilitates the exploration of new chemical space and the identification of compounds with novel pharmacological properties. Future efforts will concentrate on synthesizing a greater diversity of these scaffolds and screening them against a wide range of biological targets, including those relevant to cancer, infectious diseases, and metabolic disorders. acs.orgnih.govgalaxypub.co The investigation of isoquinoline precursors and their subsequent ring-closure to form the final isoquinoline structure is also a strategy to discover compounds with unique activities, such as cognitive enhancement. mdpi.com

The table below summarizes key research findings for representative isoquinoline-acetamide derivatives, highlighting their biological targets and potential therapeutic applications that inform future preclinical studies.

| Compound Class/Derivative | Biological Target(s) | Potential Therapeutic Application | Research Finding |

| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | MAO-B, BuChE | Neurodegenerative diseases, Depression | Compounds displayed excellent dual inhibitory activity and showed antidepressant effects in a forced swim test. nih.gov |

| 5,7-Disubstituted Isoquinolines | Protein Kinase C ζ (PKCζ) | Rheumatoid Arthritis | A lead compound demonstrated good efficacy in a mouse model of collagen-induced arthritis, acting as a disease-modifying anti-inflammatory agent. nih.govresearchoutreach.org |

| Isoquinolin-2(1H)-yl-acetamides | Not specified | General Drug Discovery | An efficient Ugi-4CR/Copper(I) catalytic system was developed for the divergent synthesis of these scaffolds, allowing for significant product diversity. acs.org |

| Isoquinoline Precursor Amides | Papaverine Pathway | Cognitive Enhancement, Spasmolytic | A synthesized amide precursor improved learning and memory in rats and exhibited smooth muscle relaxation. mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Amino-N-isoquinolin-1-ylmethyl-acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling isoquinoline derivatives with acetamide precursors via nucleophilic substitution or condensation. For example, a precursor like 1-isoquinolinecarbaldehyde can react with 2-aminoacetamide under reflux in anhydrous solvents (e.g., THF or DMF) with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and purity. Peaks for the isoquinoline ring (aromatic protons at δ 7.5–9.0 ppm) and acetamide backbone (NH₂ at δ 5.5–6.5 ppm) are key .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] calculated for C₁₃H₁₄N₃O: 228.1136) .

- X-ray Crystallography : Use programs like SHELXL for crystal structure determination, ensuring proper refinement of bond angles and torsional conformations .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity and implement:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions.

- Waste Disposal : Segregate as hazardous organic waste, adhering to institutional guidelines for amide-containing compounds .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Conduct in vitro assays to evaluate pharmacological potential:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled detection.

- Cell Viability : Apply MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, monitoring for IC₅₀ values.

- Binding Affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

- Methodological Answer : Implement a tiered validation approach:

- Replicate Under Standardized Conditions : Control variables like cell passage number, serum batch, and incubation time.

- Cross-Validation : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Statistical Mediation Analysis : Use structural equation modeling (SEM) to identify confounding factors (e.g., solvent effects, assay sensitivity). Longitudinal studies with time-lagged measurements (e.g., T1, T2, T3) can isolate temporal influences on activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Catalyst Screening : Test palladium, copper, or organocatalysts for coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.

- Temperature Gradients : Perform reactions under microwave irradiation (50–120°C) to reduce side reactions.

- Byproduct Monitoring : Use HPLC-MS to track impurities and adjust stoichiometry (e.g., 1.2:1 molar ratio of isoquinoline to acetamide precursor) .

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Combine multiple techniques for structural elucidation:

- 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm spatial proximity of substituents.

- Vibrational Circular Dichroism (VCD) : Determine absolute configuration by comparing experimental and computed spectra.

- Time-Dependent Density Functional Theory (TD-DFT) : Simulate electronic transitions (e.g., UV-Vis spectra) to validate experimental λmax values.

- Single-Crystal X-ray Diffraction : Refine using SHELXL-2018, focusing on Flack parameters to assign enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.